Molecular Weight and Exact Mass of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine: A Comprehensive Analytical Guide
Molecular Weight and Exact Mass of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine: A Comprehensive Analytical Guide
Executive Summary
In early-stage drug discovery and medicinal chemistry, the precise characterization of synthetic building blocks is non-negotiable. 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine is a highly specialized heterocyclic compound. Featuring a benzothiophene core—a well-documented bioisostere for naphthalene and indole—coupled with a pyrrolidine amide and a strategic chlorine substitution, this molecule presents a unique steric and electronic profile.
This whitepaper provides an authoritative breakdown of the compound's mass properties, detailing the theoretical calculations for both its average molecular weight (265.76 g/mol ) and exact monoisotopic mass (265.0328 Da ). Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure uncompromising scientific integrity during structural verification.
Chemical Identity & Structural Elucidation
To calculate mass properties accurately, we must first deconstruct the molecule into its elemental constituents:
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Core Scaffold: 1-Benzothiophene ( C8H6S ).
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Position 3 Substitution: A chlorine atom replaces a hydrogen ( −Cl ).
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Position 2 Substitution: A carbonyl linker ( −C=O ) attached to a pyrrolidine ring ( −NC4H8 ), forming an amide bond.
By aggregating these components, we derive the consolidated molecular formula: C13H12ClNOS .
Theoretical Mass Calculations
In analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is critical. Average molecular weight accounts for the natural terrestrial abundance of all isotopes and is used for bulk stoichiometric calculations (e.g., weighing reagents). Conversely, exact monoisotopic mass considers only the primary, most abundant isotope of each element and is the foundational metric for HRMS [2].
The calculations below utilize the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[1].
Quantitative Mass Data Breakdown
| Element | Atom Count | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Total Average Mass | Total Exact Mass |
| Carbon (C) | 13 | 12.011 | 12.000000 | 156.143 | 156.000000 |
| Hydrogen (H) | 12 | 1.008 | 1.007825 | 12.096 | 12.093900 |
| Chlorine (Cl) | 1 | 35.450 | 34.968853 | 35.450 | 34.968853 |
| Nitrogen (N) | 1 | 14.007 | 14.003074 | 14.007 | 14.003074 |
| Oxygen (O) | 1 | 15.999 | 15.994915 | 15.999 | 15.994915 |
| Sulfur (S) | 1 | 32.065 | 31.972071 | 32.065 | 31.972071 |
| Total | 29 | - | - | 265.760 g/mol | 265.0328 Da |
Note: For positive electrospray ionization (ESI+), the addition of a proton ( H+ , exact mass 1.0073 Da) yields a theoretical [M+H]+ pseudomolecular ion at m/z 266.0401 .
Analytical Methodologies for Mass Verification
To empirically validate the identity of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. The following protocol is designed as a self-validating system, ensuring that experimental choices are driven by the molecule's specific physicochemical properties [3].
Step-by-Step LC-ESI-HRMS Protocol
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
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Causality: Methanol ensures complete dissolution of the lipophilic benzothiophene core while remaining fully compatible with reverse-phase chromatography.
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Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: Formic acid acts as a crucial proton donor, significantly enhancing ionization efficiency in the downstream ESI source.
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Ionization (ESI+): Apply a capillary voltage of 3.5 kV in positive ion mode.
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Causality: The tertiary nitrogen within the pyrrolidine ring is highly basic and readily accepts a proton, making ESI+ the optimal ionization technique.
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Mass Analysis: Acquire data in full-scan mode (m/z 100–1000) using an Orbitrap or Q-TOF mass analyzer configured for a resolving power of ≥ 70,000 FWHM.
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Data Processing: Extract the ion chromatogram for m/z 266.0401 using a strict mass tolerance window of ±5 ppm.
Step-by-step LC-HRMS workflow for exact mass verification of the target compound.
Isotopic Signature & Structural Validation
A high-accuracy mass match alone is insufficient for rigorous structural validation; it must be orthogonally confirmed by the molecule's isotopic pattern[2]. Because this compound contains both a Chlorine atom and a Sulfur atom, it exhibits a highly distinctive [M+2+H]+ signature.
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Chlorine Contribution: The natural abundance of 37Cl (24.2%) relative to 35Cl (75.8%) generates a baseline ~32% relative abundance for the M+2 peak.
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Sulfur Contribution: The natural abundance of 34S (4.2%) relative to 32S (95.0%) adds an additional ~4.2% to the M+2 peak.
Combined, the [M+2+H]+ peak at m/z 268.0372 will present with a relative abundance of approximately 36–37% compared to the monoisotopic base peak. If this specific isotopic ratio is absent, the exact mass match must be rejected as a false positive.
Technical Nuance: At a standard HRMS resolving power of 70,000 FWHM, the 37Cl and 34S isotopic contributions (which differ by only ~1.25 mDa) will coalesce into a single broadened peak. Resolving these isobars requires ultra-high resolution instrumentation (e.g., FT-ICR) operating at >250,000 FWHM [3].
Logical derivation of the[M+2+H]+ isotopic signature driven by Cl and S isotopes.
Significance in Drug Development & Pharmacokinetics
Understanding the exact mass and isotopic distribution of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine is vital during downstream pharmacokinetic profiling. When this compound is subjected to in vitro liver microsome assays, HRMS is deployed to track metabolic transformations (e.g., aliphatic hydroxylation resulting in a +15.9949 Da shift).
The distinct Cl/S isotopic pattern acts as an embedded mass-defect tracer. This allows drug development professionals to easily distinguish drug-related metabolites from endogenous biological background noise in complex matrices, drastically accelerating the lead optimization pipeline [3].
References
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Atomic Weights of the Elements 2023 - IUPAC nomenclature Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL:[Link]
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A Guide to the NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
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High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL:[Link]
